Home > Products > Screening Compounds P139766 > 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride
4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride - 2034352-27-5

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride

Catalog Number: EVT-2813594
CAS Number: 2034352-27-5
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alectinib hydrochloride

Compound Description: Alectinib hydrochloride is a medication used as a first-line treatment for non-small cell lung cancer. It has three known polymorphs, although their crystal structures were previously unknown due to the compound's low solubility. []

Relevance: While alectinib hydrochloride shares a morpholine ring with the target compound, 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, its core structure differs significantly. The presence of a morpholine ring highlights a potential area of structural similarity, warranting further investigation into shared pharmacological properties. []

(E)-4-(6-(4-(2-(Pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine

Compound Description: This compound's crystal structure has been determined, revealing a triclinic crystal system. []

Relevance: This compound shares the 4-(6-pyrimidin-4-yl)morpholine core structure with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. The key difference lies in the substituent at the 6th position of the pyrimidine ring. This structural similarity suggests potential overlap in their chemical and biological properties. []

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

Compound Description: FIPM is a compound developed as a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain. [] Despite showing high in vitro binding affinity for LRRK2, in vivo studies in mice revealed limited specific binding. []

Relevance: FIPM shares a morpholine ring and a 6-substituted pyridine ring with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. While the core structures differ (pyridine vs. pyrimidine), the presence of similar substituents and their positions suggests potential commonalities in their synthesis or pharmacological profiles. []

4-(2-Bromo-4-(6-morpholino-3-phenyl-3H-benzo[f]chromen-3-yl)cyclohexa-2,5-dien-1-yl)morpholine

Compound Description: This compound's crystal structure has been determined, exhibiting a monoclinic crystal system. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: These two compounds, a 1,3,4-oxadiazole and a 1,2,4-triazole derivative, are synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. Their crystal structures reveal distinct planar and non-planar conformations, respectively, with intermolecular hydrogen bonds influencing their three-dimensional networks. []

Relevance: These compounds highlight the diverse heterocyclic chemistry relevant to the field but do not share significant structural similarity with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. They belong to different chemical classes and lack common structural features. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives (10a-h)

Compound Description: This series of derivatives was synthesized and evaluated for antibacterial activity. []

Relevance: While these derivatives share some heterocyclic features with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, their complex structures, featuring imidazole and oxetane rings, significantly differ. []

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine

Compound Description: The crystal structure of this compound has been determined, revealing a monoclinic crystal system. []

(E)-4-(2-(2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential for treating schizophrenia. [] It exhibits high affinity for rat striatum membranes and demonstrates good brain penetration and oral bioavailability. []

Relevance: PDM-042 shares the 4-(6-pyrimidin-4-yl)morpholine core structure with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. While the substituents on the pyrimidine ring differ, the significant structural similarity suggests PDM-042 might provide valuable insights into the target compound's potential biological activity, particularly regarding PDE10A inhibition. []

2-{[(Morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole Derivatives

Compound Description: This series of compounds was synthesized and displayed promising antibacterial and hemolytic activities. []

Relevance: These derivatives, while containing a morpholine ring, are structurally distinct from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the 1,3,4-oxadiazole ring and the thioether linker. []

4-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives

Compound Description: These coumarin derivatives were synthesized with the aim of exploring their potential antimicrobial properties. []

Relevance: These compounds, while containing a morpholine ring, differ significantly from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the coumarin ring system and the absence of a pyrimidine ring. []

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

Compound Description: This compound displayed promising anti-breast cancer activity against the MCF-7 cell line, exceeding the potency of the standard drug 4-hydroxytamoxifen. []

Relevance: While structurally distinct from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of pyrazole and benzenesulfonamide moieties, this compound highlights the potential of morpholine-containing molecules in medicinal chemistry, particularly in cancer research. []

1-(2-Morpholin-4-YL) 3,5-Bis (2,4,6-Try Substituted-Arylidene)-Piperidin-4-Ones

Compound Description: This series of compounds was synthesized via Claisen-Schmidt condensation reactions. []

Relevance: These compounds, while containing a morpholine ring, are structurally different from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the piperidin-4-one core and the absence of a pyrimidine ring. []

(2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (Morpholine Mannich base of AMACS) and its Analogs

Compound Description: These asymmetrical mono-carbonyl analogs of curcumin were evaluated for their antioxidant and anti-inflammatory activities. []

Relevance: Although these compounds share a morpholine ring with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, their core structure, based on a cyclohexanone scaffold, is considerably different. []

2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl Benzenesulfonates (3) and their Derivatives

Compound Description: This series of 1,2,4-triazole derivatives was synthesized and evaluated for their antibacterial and aldose reductase (AR) inhibitory activities. []

Relevance: These compounds belong to a different chemical class than 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, lacking any significant structural similarity despite the presence of a morpholine ring in some derivatives. []

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

Compound Description: Cpd27 is a potent and selective inhibitor of the TAF1(2) bromodomain, identified as a potential target for oncology research. []

Relevance: Cpd27, while containing a morpholine ring, exhibits a highly complex structure with multiple fused heterocycles, distinguishing it significantly from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a highly selective PDE10A inhibitor, developed as a potential therapeutic for psychosis and schizophrenia. []

3-Chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine

Compound Description: The crystal and molecular structure of this compound were determined using X-ray diffraction and compared to theoretical calculations. []

Relevance: This compound shares the 6-(morpholine-4-yl)-pyridazine core structure with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. The key structural difference lies in the chlorine and phenyl substituents on the pyridazine ring and the lack of a cyclobutyl substituent. []

1-(Morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

Compound Description: This compound's structure was characterized using spectroscopic methods and further investigated through theoretical calculations. []

Relevance: Despite containing a morpholine ring, this compound is structurally dissimilar to 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the triazole ring and the benzyl and isopropylbenzylidenamino substituents. []

6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ)

Compound Description: MIQ's interaction with human serum albumin (HSA) was investigated, revealing a strong binding affinity. []

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride

Compound Description: This compound is synthesized through catalytic hydrogenation of a related tetrahydropyridine derivative. [, ] The process was optimized for catalyst selection and reaction conditions. [, ]

(6-Bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate

Compound Description: The crystal structure of this compound has been determined, showing a nearly planar 2H-chromene ring system and a chair conformation for the morpholine ring. []

Relevance: While this compound contains a morpholine ring, its structure is significantly different from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the chromene ring system and the carbodithioate group. []

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Compound Description: This compound was successfully synthesized with a yield of 61.7%. []

Relevance: Although this compound contains a morpholine ring, its core structure, centered around a triazine ring, is distinct from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

4-Bromobenzyl (Z)-N-(adamantan-1-yl)morpholine-4-carbothioimidate

Compound Description: The crystal structure of this compound has been determined, exhibiting a triclinic crystal system. []

2-(Benzimidazol-2-yl)-3-arylquinoxalines with Morpholine, Piperidine, and N-Substituted Piperazine Substituents

Compound Description: This series of compounds demonstrated promising antitumor activity, particularly against human lung adenocarcinoma (A549 cell line). []

4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine Derivatives

Compound Description: This series of compounds, characterized by a fused benzo[b]pyrimido[5,4-e][1,4]thiazine ring system, was synthesized and characterized. []

Relevance: These compounds, while containing a morpholine ring, are structurally diverse from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the benzo[b]pyrimido[5,4-e][1,4]thiazine scaffold. []

4-(4-Methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-Methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine Derivatives

Compound Description: This series of compounds, featuring a pyrimido[4,5-b][1,4]thiazine ring system, was synthesized and characterized. []

Relevance: These compounds, containing either a morpholine or piperidine ring, differ significantly from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the pyrimido[4,5-b][1,4]thiazine core structure. []

A Mixture of 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

Compound Description: This mixture of compounds, formulated in thistle seed oil, was investigated for its potential in treating fungal skin diseases in animals. []

(E)-4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one and its Derivatives

Compound Description: This oxazol-5(4H)-one derivative and its subsequent reaction products were synthesized and evaluated for their antimicrobial and anticancer activities. []

Relevance: These compounds, despite their diverse structures, do not share any significant structural similarity with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

3-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one and its Derivatives

Compound Description: This furan-2(3H)-one derivative and its reaction products were synthesized and tested for their antimicrobial and anticancer activities. []

Relevance: This series of compounds, although diverse in structure, lacks any significant structural similarity to 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

2-(Aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

Compound Description: These quinoline derivatives were synthesized via the Buchwald-Hartwig amination reaction. Photophysical analyses and DNA binding studies were conducted. []

(R)-Morpholine-2-propionic acid Analogue (HEC72702)

Compound Description: HEC72702 is a potent hepatitis B virus (HBV) capsid inhibitor. It exhibits reduced hERG activity and CYP enzyme induction compared to earlier analogues. []

6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one System

Compound Description: This series of compounds was synthesized via a streamlined three-step methodology involving N-alkylation, CuAAC, and [4+2] cyclization reactions. []

Relevance: These compounds, although structurally diverse, do not share any significant structural features with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

(6-Methoxy-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate

Compound Description: The crystal structure of this compound was determined, revealing a nearly planar 2H-chromene ring system and a chair conformation for the morpholine ring. []

Relevance: While this compound contains a morpholine ring, its structure, featuring a chromene ring system and a carbodithioate group, is substantially different from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones

Compound Description: These quinoline-pyrimidine hybrid compounds were synthesized and evaluated for their anticancer activity against HepG2 and KB cancer cell lines. []

Relevance: These compounds, while containing a pyrimidine ring, differ substantially from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the quinoline ring system and the absence of a morpholine ring. []

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2- carboxamides (9a-f) and Carbamoyl Thiophene-chloro-4-oxoazetidin-dioxaphosphol-(Morpholine/Piperidine/4-methyl piperizine)-carboxamides (9g-i)

Compound Description: These compounds were synthesized, characterized, and subjected to biological evaluation and docking studies. []

N-{[2-(Morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol Derivatives

Compound Description: This series of quinoline derivatives, characterized by a morpholine substituent, was synthesized. []

6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole hydrochloride and 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone

Compound Description: These are related substances of iloperidone, and a reverse-phase HPLC method was developed for their determination. []

2,4,6-Trisubstituted Pyrimidines

Compound Description: This series of compounds was synthesized from chalcone derivatives and evaluated for their antibacterial activity. []

4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine (DMTPM)

Compound Description: DMTPM was synthesized, characterized, and its molecular geometry was investigated using DFT calculations. []

Overview

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride is a chemical compound characterized by its unique structure, which includes a morpholine ring bonded to a pyrimidine core that is further substituted with a cyclobutyl group. This compound is identified by the CAS number 2034352-27-5 and has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is primarily utilized in scientific research, particularly in biological studies and pharmaceutical development, owing to its distinctive structural features and biological activity.

Source

The compound can be synthesized through various chemical processes, which involve the formation of the pyrimidine core, the introduction of the cyclobutyl group, and the attachment of the morpholine moiety. The final product is typically obtained as a hydrochloride salt, enhancing its solubility and stability for research applications.

Classification

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride falls under the category of heterocyclic compounds, specifically pyrimidines and morpholines. Its classification as a hydrochloride salt indicates that it is a derivative of morpholine, which is commonly used in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride involves several key steps:

  1. Formation of the Pyrimidine Core: The pyrimidine structure can be synthesized through condensation reactions utilizing amidines and β-diketones as precursors.
  2. Cyclobutyl Substitution: The introduction of the cyclobutyl group typically involves nucleophilic substitution reactions, where cyclobutyl halides are used as reactants.
  3. Morpholine Attachment: The morpholine ring is incorporated via nucleophilic substitution reactions with halogenated pyrimidine intermediates.
  4. Hydrochloride Formation: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, which enhances solubility.
Molecular Structure Analysis

Structure

The molecular formula of 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride can be represented as C13H18ClN3O. This structure features:

  • A morpholine ring, which contributes to its basic properties.
  • A pyrimidine core, which is essential for its biological activity.
  • A cyclobutyl substituent, providing unique steric and electronic characteristics.

Data

The molecular weight of this compound is approximately 253.76 g/mol. The structural integrity and stability are critical for its function in biological systems.

Chemical Reactions Analysis

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride participates in several chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form various oxidized derivatives.
  2. Reduction: Reduction processes can be performed using sodium borohydride or lithium aluminum hydride, leading to reduced forms.
  3. Substitution: Nucleophilic substitution can occur, allowing for the replacement of morpholine or cyclobutyl groups with other substituents.
  4. Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Mechanism of Action

The mechanism of action for 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and inducing various biological effects. The precise pathways and targets depend on the context of its application, particularly in therapeutic settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Chemically stable under recommended storage conditions.
  • Reactivity: Displays reactivity typical of heterocyclic compounds; does not present significant hazards under normal conditions.

Relevant data includes a melting point range typically observed for similar compounds, although specific data for this compound may vary based on synthesis methods and purity levels .

Applications

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride has several scientific applications:

  1. Medicinal Chemistry: Investigated as a potential therapeutic agent due to its unique structure and biological activity.
  2. Biological Research: Utilized in studies examining its effects on various biological pathways and molecular targets.
  3. Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in research contexts.
  4. Pharmaceutical Development: Explored for potential use in developing new pharmaceutical drugs aimed at specific diseases or conditions.

This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in advancing medicinal science and drug discovery efforts.

Properties

CAS Number

2034352-27-5

Product Name

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride

IUPAC Name

4-(6-cyclobutylpyrimidin-4-yl)morpholine;hydrochloride

Molecular Formula

C12H18ClN3O

Molecular Weight

255.75

InChI

InChI=1S/C12H17N3O.ClH/c1-2-10(3-1)11-8-12(14-9-13-11)15-4-6-16-7-5-15;/h8-10H,1-7H2;1H

InChI Key

JUZCQIRTZGGLGO-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCOCC3.Cl

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.